Calcium naphthyl phosphate
Overview
Description
Calcium naphthyl phosphate is a chemical compound with the molecular formula C10H7CaO4P. It is a calcium salt of naphthyl phosphate and is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role in biochemical assays and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium naphthyl phosphate can be synthesized through a reaction between naphthyl phosphate and calcium chloride in an aqueous solution. The reaction typically involves dissolving naphthyl phosphate in water, followed by the addition of calcium chloride. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process parameters, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure high yield and purity of the product. The use of continuous flow reactors may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Calcium naphthyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and acid or base catalysts, this compound can hydrolyze to produce naphthol and phosphoric acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of naphthoquinone derivatives.
Substitution: Substitution reactions can occur with nucleophiles, where the phosphate group is replaced by other functional groups.
Major Products Formed:
Hydrolysis: Naphthol and phosphoric acid.
Oxidation: Naphthoquinone derivatives.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
Calcium naphthyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for the detection and quantification of phosphatase activity.
Biology: In biochemical assays, this compound serves as a substrate for phosphatase enzymes, allowing researchers to study enzyme kinetics and activity.
Medicine: It is utilized in diagnostic assays to measure enzyme levels in biological samples, aiding in the diagnosis of various diseases.
Industry: The compound is employed in the manufacturing of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of calcium naphthyl phosphate involves its interaction with phosphatase enzymes. When used as a substrate in enzymatic assays, the enzyme catalyzes the hydrolysis of this compound, releasing naphthol and phosphate ions. The naphthol can then be detected using colorimetric or fluorometric methods, providing a measure of enzyme activity. This mechanism is crucial for understanding enzyme function and regulation in biological systems.
Comparison with Similar Compounds
Calcium Phosphate (Ca3(PO4)2): Commonly used in bone grafts and dental applications due to its biocompatibility.
Calcium Hydrogen Phosphate (CaHPO4): Used in food additives and pharmaceuticals.
Calcium Dihydrogen Phosphate (Ca(H2PO4)2): Employed as a fertilizer and in baking powders.
Uniqueness: Calcium naphthyl phosphate is unique due to its specific application as a substrate in phosphatase assays, which is not a common use for other calcium phosphate compounds. Its ability to release naphthol upon enzymatic hydrolysis makes it particularly valuable in biochemical research and diagnostic applications.
Properties
IUPAC Name |
calcium;naphthalen-1-yl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWQTXKKDJLMPZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7CaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990905 | |
Record name | Calcium naphthalen-1-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70675-10-4, 4588-86-7 | |
Record name | Calcium naphthyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070675104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium naphthalen-1-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium naphthyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Calcium dinaphthyl di(hydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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